molecular formula C23H23N3O2S B11219708 7-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-3-propyl-2-sulfanylidene-1H-quinazolin-4-one

7-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-3-propyl-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B11219708
M. Wt: 405.5 g/mol
InChI Key: FTKXVRWNVCGELS-UHFFFAOYSA-N
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Description

7-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a tetrahydropyridine ring with a quinazolinone core, making it a subject of study for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the 4-phenyl-1,2,3,6-tetrahydropyridine fragment, which is then coupled with a quinazolinone derivative under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

7-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 7-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is investigated for its potential pharmacological properties. Researchers are exploring its effects on cellular pathways and its potential as a therapeutic agent.

Medicine

In medicine, the compound is being studied for its potential use in drug development. Its unique structure may offer new avenues for the treatment of various diseases, including neurodegenerative disorders and cancer.

Industry

Industrially, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it a valuable candidate for various industrial applications.

Mechanism of Action

The mechanism of action of 7-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential to affect signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and use in Parkinson’s disease research.

    Quinazolinone derivatives: Widely studied for their pharmacological properties, including anticancer and antimicrobial activities.

Uniqueness

What sets 7-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one apart is its combined structural features, which may offer unique biological activities and chemical reactivity. This dual functionality makes it a promising candidate for further research and development.

Properties

Molecular Formula

C23H23N3O2S

Molecular Weight

405.5 g/mol

IUPAC Name

7-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-3-propyl-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C23H23N3O2S/c1-2-12-26-22(28)19-9-8-18(15-20(19)24-23(26)29)21(27)25-13-10-17(11-14-25)16-6-4-3-5-7-16/h3-10,15H,2,11-14H2,1H3,(H,24,29)

InChI Key

FTKXVRWNVCGELS-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCC(=CC3)C4=CC=CC=C4)NC1=S

Origin of Product

United States

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